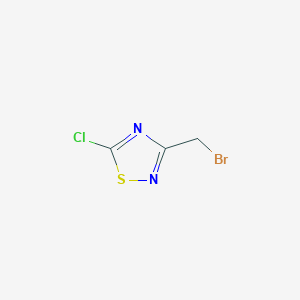

3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H2BrClN2S |

|---|---|

Molecular Weight |

213.48 g/mol |

IUPAC Name |

3-(bromomethyl)-5-chloro-1,2,4-thiadiazole |

InChI |

InChI=1S/C3H2BrClN2S/c4-1-2-6-3(5)8-7-2/h1H2 |

InChI Key |

HIDPMAWBGGZCRB-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NSC(=N1)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for the 1,2,4 Thiadiazole Core and 3 Bromomethyl 5 Chloro 1,2,4 Thiadiazole

Retrosynthetic Analysis and Strategic Precursor Selection for 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole

A plausible retrosynthetic analysis of this compound suggests a disconnection of the C-Br bond as a primary step, leading to the precursor 3-(hydroxymethyl)-5-chloro-1,2,4-thiadiazole or 3-methyl-5-chloro-1,2,4-thiadiazole. The latter is a more strategically sound precursor due to the potential for radical bromination of the methyl group.

Further disconnection of the 1,2,4-thiadiazole (B1232254) ring itself can be envisioned through several pathways, primarily involving the cleavage of the S-N and C-N bonds. This leads to key precursors such as halo-amidines and a source of sulfur and nitrogen. For instance, a potential disconnection points towards a substituted amidine and a sulfur-containing species. A logical forward synthesis would therefore involve the construction of the 3-methyl-5-chloro-1,2,4-thiadiazole core followed by a selective bromination of the methyl group.

Foundational Approaches for 1,2,4-Thiadiazole Ring Construction

The synthesis of the 1,2,4-thiadiazole ring can be achieved through various established methodologies, each with its own advantages and substrate scope.

Thioamide-Based Cyclization Strategies

Thioamides are versatile precursors for the synthesis of 1,2,4-thiadiazoles. One common approach involves the oxidative dimerization of thioamides. This can be achieved using various oxidizing agents. For example, a metal-free radical cascade cyclization of β-ketothioamides and alkyl/aryl cyanides has been developed to produce 1,2,4-thiadiazoles. This method proceeds through an in situ generated ketoxime intermediate.

Intermolecular S-N Bond Formation Pathways

The formation of the critical S-N bond in the 1,2,4-thiadiazole ring can be accomplished through intermolecular reactions. An aerobic, visible-light-induced intermolecular S-N bond construction from thioamides has been reported, which notably occurs without the need for a photosensitizer, metal, or base. evitachem.com Enzymatic strategies have also emerged, utilizing vanadium-dependent haloperoxidases for the oxidative dimerization of thioamides, offering a biocatalytic route to these heterocycles. nih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization is a prominent strategy for constructing the 1,2,4-thiadiazole ring. This can involve the use of various oxidants, including iodine and copper catalysts. For instance, Cu2O rhombic dodecahedra have been shown to photocatalyze the oxidative cyclization of thioamides to form 3,5-diphenyl-1,2,4-thiadiazole. jocpr.com Molecular iodine can also promote the [3+2] oxidative cyclization of 2-amino-1,3,4-thiadiazole-based substrates with phenyl isothiocyanates to yield fused thiadiazole systems. nih.govgoogle.com

Metal-Catalyzed and Metal-Free Cyclization Reactions

Both metal-catalyzed and metal-free conditions have been successfully employed for the synthesis of 1,2,4-thiadiazoles. Copper(II) catalysts have been used in the one-pot benzylic oxidation–oxidative heterocyclization of N1-acetyl-N3-thioacylguanidine to afford 3-amino-5-acyl-1,2,4-thiadiazoles. google.com Conversely, a variety of metal-free approaches have been developed. These include iodine-mediated oxidative C-N and N-S bond formations in water, providing an environmentally friendly route. chemicalbook.com Additionally, electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas offers a catalyst- and oxidant-free method. chemicalbook.com

Targeted Synthesis of this compound

A targeted synthesis for this compound can be proposed based on the synthesis of analogous structures. A key intermediate for this synthesis is 5-chloro-3-methyl-1,2,4-thiadiazole (B1590517). This intermediate can potentially be synthesized through the reaction of a suitable amidine with a sulfur-containing reagent, followed by chlorination.

Once 5-chloro-3-methyl-1,2,4-thiadiazole is obtained, the final step would involve the selective bromination of the methyl group. This can typically be achieved using N-bromosuccinimide (NBS) under radical initiation conditions, such as with AIBN (azobisisobutyronitrile) or light.

A summary of a potential synthetic route is presented below:

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Formation of 3-methyl-1,2,4-thiadiazol-5-amine | Acetamidine, Thiocyanate (B1210189) | Oxidizing agent | 3-methyl-1,2,4-thiadiazol-5-amine |

| 2 | Sandmeyer Reaction | 3-methyl-1,2,4-thiadiazol-5-amine | NaNO2, CuCl2, HCl | 5-chloro-3-methyl-1,2,4-thiadiazole |

| 3 | Radical Bromination | 5-chloro-3-methyl-1,2,4-thiadiazole | N-Bromosuccinimide (NBS) | AIBN, CCl4, reflux |

This proposed pathway leverages established reactions for the formation of the thiadiazole ring and subsequent functional group interconversions to arrive at the target molecule.

Sequential Halogenation and Functionalization of the Thiadiazole Nucleus

The construction of the target molecule necessitates a strategic sequence of reactions to install the desired substituents at the correct positions of the 1,2,4-thiadiazole ring. The reactivity of the thiadiazole ring dictates the order of these transformations. The 5-position of the 1,2,4-thiadiazole ring is known to be the most reactive site for nucleophilic substitution reactions. isres.org This suggests that introducing the chloro group at this position is a key step. The synthesis would likely commence with a precursor such as 3-methyl-1,2,4-thiadiazole, which can then undergo chlorination and subsequent side-chain bromination.

Bromination at the 3-Position

The introduction of a bromine atom onto the methyl group at the 3-position is a critical step to form the "bromomethyl" functionality. This transformation is typically achieved through a free-radical substitution reaction. N-Bromosuccinimide (NBS) is the reagent of choice for such reactions, particularly for the bromination of carbons adjacent to double bonds or aromatic rings (allylic or benzylic bromination). masterorganicchemistry.comorganic-chemistry.org The methyl group at the 3-position of the 1,2,4-thiadiazole ring is analogous to a benzylic position, making it susceptible to radical bromination with NBS, likely initiated by light or a radical initiator. masterorganicchemistry.com This reaction would be performed on the 3-methyl-5-chloro-1,2,4-thiadiazole intermediate.

The general mechanism for allylic bromination with NBS involves the slow, controlled release of Br2, which then participates in a radical chain reaction. libretexts.org This prevents high concentrations of bromine that could lead to unwanted side reactions with the heterocyclic ring. masterorganicchemistry.com

Table 1: Reagents for Benzylic-type Bromination

| Reagent | Role | Typical Conditions |

|---|---|---|

| N-Bromosuccinimide (NBS) | Source of bromine for radical substitution | CCl4, light (hν) or radical initiator (e.g., AIBN) |

Chlorination at the 5-Position

The introduction of a chlorine atom at the 5-position of the 1,2,4-thiadiazole ring can be accomplished through several methods. One established method involves the oxidative cyclization of precursors with a chlorinating agent. For instance, 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles can be synthesized by the oxidative cyclization of monoalkyl derivatives of dipotassium (B57713) cyanodithioimidocarbonate with sulfuryl chloride. Another approach for introducing a halogen at the 5-position is through a Sandmeyer-type reaction, starting from a 5-amino-1,2,4-thiadiazole derivative. google.com For example, 5-amino-3-methyl-1,2,4-thiadiazole (B102305) can be converted to 5-bromo-3-methyl-1,2,4-thiadiazole (B1281710) using sodium nitrite (B80452) and hydrobromic acid. google.com A similar Sandmeyer reaction using a chloride source could potentially yield the 5-chloro derivative.

Green Chemistry Principles in 1,2,4-Thiadiazole Synthesis

Recent research has focused on developing more environmentally benign methods for the synthesis of heterocyclic compounds like 1,2,4-thiadiazoles, aligning with the principles of green chemistry.

Solvent-Free and Aqueous Reaction Environments

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free synthesis methods have been developed. For example, some 1,3,4-thiadiazole (B1197879) derivatives have been synthesized using a grinding method at room temperature, completely avoiding the use of solvents. nih.gov Microwave irradiation has also been employed for the solvent-free synthesis of certain thiadiazole derivatives.

Water is an ideal green solvent due to its non-toxic and non-flammable nature. An eco-friendly process for synthesizing 3-substituted-5-amino-1,2,4-thiadiazoles has been reported using molecular iodine as a catalyst in an aqueous medium. jocpr.comrsc.org This method involves oxidative C-N and N-S bond formations in water. jocpr.com

Table 2: Green Solvents in Thiadiazole Synthesis

| Solvent/Condition | Type of Reaction | Advantages |

|---|---|---|

| Water | Iodine-mediated oxidative heterocyclization | Eco-friendly, non-toxic, economical |

| Solvent-Free (Grinding) | Nucleophilic substitution/cyclization | Avoids solvent waste, simple procedure |

Peroxide-Mediated Oxidations

Hydrogen peroxide is considered a green oxidant as its only byproduct is water. It has been utilized as a terminal oxidant in the synthesis of 1,2,4-thiadiazoles. Specifically, in biocatalytic approaches, hydrogen peroxide is used in conjunction with enzymes like vanadium-dependent haloperoxidases for the oxidative dimerization of thioamides to form the 1,2,4-thiadiazole ring. isres.orgnih.gov

Biocatalytic and Photoredox Approaches

Biocatalysis offers a sustainable alternative to traditional chemical synthesis. An enzyme-mediated strategy for the synthesis of 1,2,4-thiadiazoles involves the oxidative dimerization of thioamides using vanadium-dependent haloperoxidase enzymes. isres.orgnih.gov This method is highly chemoselective and can be performed with a catalytic amount of halide salt and hydrogen peroxide as the oxidant. isres.orgnih.gov

Visible light photoredox catalysis is another emerging green chemistry tool. While not specifically detailed for this compound, photoredox methods have been successfully applied to the synthesis of related heterocycles, such as 2-amino-1,3,4-thiadiazoles, under mild, metal-free conditions. These reactions often utilize air as a sustainable oxidant.

Advanced Synthetic Transformations and Functionalization of 3 Bromomethyl 5 Chloro 1,2,4 Thiadiazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group at the C3 position is highly susceptible to nucleophilic substitution (S_N) reactions. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is analogous to that of benzylic halides and is a cornerstone for introducing diverse functional groups onto the thiadiazole scaffold.

The reaction of 3-(bromomethyl)-5-chloro-1,2,4-thiadiazole with various primary and secondary amines provides a direct route to a diverse array of nitrogen-containing derivatives. These amination reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrogen bromide formed during the reaction. This strategy is crucial for building molecules with potential biological activity, as the introduction of amino groups can significantly influence properties like solubility, basicity, and the capacity for hydrogen bonding.

Detailed research findings from analogous systems suggest that reactions with primary amines, secondary amines, and other nitrogen nucleophiles lead to the corresponding substituted aminomethyl-thiadiazoles in good yields. The versatility of this reaction allows for the incorporation of complex nitrogen-based functionalities.

Table 1: Representative Amination Reactions on the Bromomethyl Group The following table is illustrative, based on the known reactivity of halomethyl heterocycles.

| Nucleophile | Reagent Example | Base | Solvent | Expected Product |

| Primary Amine | Aniline | Triethylamine | Dichloromethane | 3-((Phenylamino)methyl)-5-chloro-1,2,4-thiadiazole |

| Secondary Amine | Piperidine | K₂CO₃ | Acetonitrile (B52724) | 3-((Piperidin-1-yl)methyl)-5-chloro-1,2,4-thiadiazole |

| Azide | Sodium Azide | --- | DMF/Water | 3-(Azidomethyl)-5-chloro-1,2,4-thiadiazole |

Thiolation and Alkylation Reactions for Sulfur and Carbon Linkages

To create sulfur and carbon linkages at the C3-methyl position, thiolation and alkylation reactions are employed. Thiolation, typically achieved by reacting the bromomethyl compound with thiols or thiolate salts, results in the formation of thioethers. These reactions are generally efficient and provide access to sulfur-containing thiadiazole derivatives.

Alkylation reactions using carbon-based nucleophiles, such as cyanide ions or enolates, allow for the extension of the carbon framework. For instance, reaction with potassium cyanide would yield the corresponding acetonitrile derivative, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for functionalization.

The reactivity of the bromomethyl group extends to a broad spectrum of other nucleophiles. nih.gov For example, reaction with alcohols or phenols in the presence of a base can yield the corresponding ether derivatives. Carboxylate salts can be used to form ester linkages. The reaction with thiocyanate (B1210189) salts, like potassium thiocyanate, can introduce a thiocyanate group, which is a versatile functional group for further transformations. This wide-ranging reactivity makes this compound a key starting material for creating large libraries of compounds for screening purposes.

Nucleophilic Substitution Reactions at the Chloro Moiety

The chlorine atom at the C5 position of the 1,2,4-thiadiazole (B1232254) ring is also a site for nucleophilic attack, specifically through nucleophilic aromatic substitution (S_NAr). isres.org The reactivity of this position is enhanced by the electron-withdrawing nature of the heterocyclic ring. This allows for the selective replacement of the chlorine atom, often while leaving the bromomethyl group intact, by choosing appropriate reaction conditions.

In a study on related 3-chloro-5-substituted-1,2,4-thiadiazoles, it was found that the chloro group can be displaced by thiols. vu.ltresearchgate.netnih.gov For example, 3-chloro-5-sulfonyl-1,2,4-thiadiazoles exhibit significant reactivity towards thiols in aqueous solutions. vu.ltresearchgate.net This suggests that nucleophiles such as amines, alkoxides, and especially thiolates can effectively displace the C5-chloro substituent on this compound, providing a secondary point for diversification. The synthesis of 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles has been achieved through the oxidative cyclization of monoalkyl derivatives of dipotassium (B57713) cyanodithioimidocarbonate with sulfuryl chloride. nih.gov

Oxidative and Reductive Modifications of the Thiadiazole Ring System

The 1,2,4-thiadiazole ring is generally considered an aromatic and stable heterocycle. isres.org However, it can undergo transformations under specific oxidative or reductive conditions.

Oxidative Modifications: The oxidation of 1,2,4-thiadiazole derivatives can lead to various products depending on the oxidant and the substituents on the ring. For instance, the oxidation of thioamides is a common method for forming the 1,2,4-thiadiazole ring itself, using reagents like hydrogen peroxide or iodine. researchgate.netrsc.org In some cases, the sulfur atom in the ring can be oxidized. The Radziszewski reaction, using hydrogen peroxide under basic conditions on 1,2,4-thiadiazoles with acrylonitrile (B1666552) fragments, has been shown to result in the formation of epoxyamides. mdpi.com

Reductive Modifications: The reduction of the 1,2,4-thiadiazole ring is less common and can be challenging. Strong reducing agents may lead to ring cleavage or decomposition. nih.gov The reaction of a cysteine thiol with the N-S bond of a 1,2,4-thiadiazole moiety can lead to the opening of the thiadiazole ring and the formation of a disulfide bond, a reaction of interest in the design of enzyme inhibitors. nih.govresearchgate.net For related 1,2,3-thiadiazoles, reduction has been shown to be difficult, often resulting in decomposition or unexpected ring enlargements rather than simple reduction. nih.gov

C-H Functionalization and C-N/N-S Cross-Coupling Strategies on the Thiadiazole Core

Modern synthetic methods like C-H functionalization and cross-coupling reactions have been applied to the 1,2,4-thiadiazole core to create complex molecules that are otherwise difficult to access.

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying heterocyclic cores. The nitrogen atoms in the 1,2,4-thiadiazole ring can act as directing groups for transition-metal-catalyzed C-H activation. rsc.org Iridium-catalyzed regioselective C-C cross-coupling of 1,2,4-thiadiazoles with maleimides has been developed, linking the thiadiazole and succinimide (B58015) motifs. rsc.orgnih.gov Similarly, iridium catalysis in water has been used for the regioselective C-N cross-coupling of 1,2,4-thiadiazoles with sulfonyl azides. rsc.org These methods offer a direct way to build molecular diversity on the thiadiazole scaffold.

C-N/N-S Cross-Coupling Strategies: Cross-coupling reactions are fundamental in modern organic synthesis. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully employed on halo-substituted thiadiazoles to form new C-C bonds. For example, 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole (B14705607) has been coupled with various boronic acids. lookchem.com This suggests that the C5-chloro position on this compound could be a suitable handle for such palladium-catalyzed cross-coupling reactions.

Furthermore, the synthesis of the 1,2,4-thiadiazole ring itself often relies on the formation of an N-S bond. acs.org Methods involving the iodine-mediated oxidative intramolecular coupling of N-H and S-H bonds are used to construct unsymmetrically substituted 1,2,4-thiadiazoles from thioamides and nitriles. rsc.org While this is a ring-formation strategy, it highlights the chemistry of the N-S linkage that constitutes the core.

Table 2: Modern Synthetic Strategies on the 1,2,4-Thiadiazole Core This table summarizes reactions reported for the general 1,2,4-thiadiazole scaffold.

| Reaction Type | Catalyst/Reagent | Coupling Partner | Bond Formed | Reference |

| C-H/C-C Coupling | Iridium Catalyst | Maleimides | C-C | rsc.orgnih.gov |

| C-H/C-N Coupling | Iridium Catalyst | Sulfonyl Azides | C-N | rsc.org |

| C-C Cross-Coupling | Palladium Catalyst | Boronic Acids | C-C | lookchem.comrsc.org |

| N-S Bond Formation | Iodine (I₂) | (from Thioamide) | N-S | rsc.org |

Synthesis of Fused-Ring Systems derived from this compound (e.g., Imidazo[1,2-d]organic-chemistry.orgacs.orgacs.orgthiadiazoles)

The construction of fused-ring systems is a cornerstone of modern heterocyclic chemistry, often leading to novel scaffolds with unique biological activities. The reactive bromomethyl group at the C3 position of this compound serves as a key handle for annulation reactions, enabling the synthesis of bicyclic and tricyclic structures. A prime example is the formation of imidazo[2,1-b] organic-chemistry.orgacs.orgnih.govthiadiazoles, which are structurally related to the target Imidazo[1,2-d] organic-chemistry.orgacs.orgacs.orgthiadiazole system.

The general strategy involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with an α-haloketone or a related species. mdpi.com In the context of this compound, the molecule itself provides the electrophilic component. A plausible synthetic route to an imidazo[1,2-d] organic-chemistry.orgacs.orgacs.orgthiadiazole system would involve an initial reaction to introduce a nucleophilic amine at the C5 position, displacing the chloro group, followed by an intramolecular cyclization where the newly introduced amine attacks the bromomethyl group at C3.

While direct synthesis of Imidazo[1,2-d] organic-chemistry.orgacs.orgacs.orgthiadiazoles from the title compound is not extensively documented in the provided literature, the synthesis of the isomeric imidazo[2,1-b] organic-chemistry.orgacs.orgnih.govthiadiazoles from related precursors is well-established. mdpi.comnih.gov For instance, 2-amino-1,3,4-thiadiazoles react with phenacyl bromides to yield 6-aryl-imidazo[2,1-b]-1,3,4-thiadiazoles. mdpi.com These fused systems are of significant interest due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comnih.gov

Furthermore, research into tricyclic 1,2,4-thiadiazole scaffolds demonstrates the feasibility of nucleophilic displacement reactions on similar systems, which is a critical step in preparing for subsequent cyclization to form fused rings. researchgate.net The synthesis of these complex structures often proceeds in a one-pot manner, highlighting the efficiency of such synthetic strategies. researchgate.net The table below summarizes examples of fused thiadiazole systems, illustrating the structural diversity achievable through such synthetic routes.

| Fused Heterocycle System | Precursors | Key Reaction Type | Reference |

| Imidazo[2,1-b] organic-chemistry.orgacs.orgnih.govthiadiazoles | 2-Amino-1,3,4-thiadiazoles, α-haloketones | Condensation/Cyclization | mdpi.com |

| Imidazo[2,1-b] organic-chemistry.orgacs.orgnih.govthiadiazole-linked oxindoles | Substituted imidazo[2,1-b] organic-chemistry.orgacs.orgnih.govthiadiazoles, oxindoles | Knoevenagel Condensation | nih.gov |

| Thiazolo[4,5-d] organic-chemistry.orgacs.orgnih.govtriazole | N/A (unprecedented system) | Multi-step synthesis | rsc.orgnih.gov |

| Benzo[1,2-d:4,5-d′]bis( organic-chemistry.orgacs.orgnih.govthiadiazole) | Substituted anilines | Diazotization/Cyclization | nih.gov |

| Thiazolo[3,2-b] organic-chemistry.orgacs.orgacs.orgtriazol-2-amines | 2-Aminothiazole, ethoxy carbonyl isothiocyanate | Intramolecular Cyclization | asianpubs.org |

These examples underscore the broad potential for creating novel fused heterocycles. The functionalization of the resulting fused systems, for example through electrophilic substitution, further expands the accessible chemical space. mdpi.com

Diversity-Oriented and Target-Oriented Synthetic Approaches in Thiadiazole Chemistry

The 1,2,4-thiadiazole core, as present in this compound, is a valuable starting point for both diversity-oriented synthesis (DOS) and target-oriented synthesis (TOS). These two approaches represent different philosophies in the generation of compound libraries for drug discovery and other applications.

Diversity-Oriented Synthesis (DOS) aims to rapidly generate a collection of structurally diverse molecules from a common starting material. The goal is to explore a wide range of chemical space to identify novel biological activities or material properties. A DOS strategy utilizing this compound would leverage the two distinct reactive sites. The bromomethyl group allows for the introduction of various nucleophiles (O, N, S, C-based), while the chloro group can be substituted via nucleophilic aromatic substitution. This dual reactivity enables the creation of a large library of compounds with varied functionalities and three-dimensional shapes from a single, readily accessible scaffold.

Recent developments in DOS have focused on efficient methods for constructing heterocycles like 1,2,4-thiadiazoles from simple precursors. organic-chemistry.orgacs.org For example, N-tosylhydrazones have been used as substrates for the diversity-oriented synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles. organic-chemistry.orgacs.org These methods often employ odorless reagents and mild reaction conditions, making them suitable for high-throughput synthesis. organic-chemistry.org The principles of these methods, which involve building complexity from simple starting materials, can be applied to the functionalization of the pre-formed this compound ring.

Target-Oriented Synthesis (TOS) , in contrast, focuses on the synthesis of a specific molecule or a focused library of analogues with a known or hypothesized biological target. nih.gov This approach is driven by a specific biological question or a lead compound. The 1,2,4-thiadiazole ring is a feature in numerous biologically active compounds, including anticancer agents. nih.gov For instance, the synthesis of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality has been pursued for their potential as anticancer agents. nih.gov

In a TOS context, this compound could serve as a key intermediate for the synthesis of complex natural products or designed bioactive molecules. For example, the synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B involved a one-pot benzylic oxidation–oxidative heterocyclization sequence, demonstrating a sophisticated TOS approach. rsc.org The reactivity of the bromomethyl group in the title compound is analogous to the benzylic position in the polycarpathiamine synthesis, suggesting its utility in similar complex synthetic endeavors.

The table below outlines the key differences and applications of DOS and TOS in the context of thiadiazole chemistry.

| Approach | Goal | Strategy with this compound | Example Application Area |

| Diversity-Oriented Synthesis (DOS) | Explore broad chemical space; discover new functions. | Parallel reaction of the bromomethyl and chloro groups with diverse nucleophiles to create a large, varied library. | High-throughput screening for new drug leads. organic-chemistry.orgacs.org |

| Target-Oriented Synthesis (TOS) | Synthesize a specific molecule or a focused library for a known target. | Use as a key building block in a multi-step synthesis towards a complex, biologically active molecule. | Development of specific enzyme inhibitors or receptor ligands. nih.govrsc.org |

Mechanistic Investigations and Elucidation of Reaction Pathways

Detailed Reaction Mechanism Studies in Thiadiazole Formation

The formation of the 1,2,4-thiadiazole (B1232254) ring system, including derivatives like 3-(bromomethyl)-5-chloro-1,2,4-thiadiazole, can be achieved through various synthetic routes, with the oxidative cyclization of thioamides being a prominent method. While specific mechanistic studies for the exact title compound are not extensively documented, the general mechanism for the formation of 3,5-disubstituted-1,2,4-thiadiazoles provides a strong basis for understanding its synthesis.

One plausible pathway involves the reaction of a suitable N-acylthiourea or a related thioamide precursor with an oxidizing agent. For instance, the synthesis of 3,5-diaryl-1,2,4-thiadiazoles has been reported to occur via the rapid condensation of aryl thioamides with methyl bromocyanoacetate. nih.gov This suggests that a similar condensation-cyclization sequence could be employed for the synthesis of this compound.

A proposed general mechanism for the formation of the 1,2,4-thiadiazole ring from thioamide precursors is as follows:

Initial Oxidation: The thioamide sulfur atom undergoes oxidation to form a reactive sulfenium ion intermediate.

Dimerization or Reaction with a Second Thioamide: This intermediate can then react with a second molecule of the thioamide.

Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by a nitrogen atom onto the electrophilic sulfur center leads to the formation of the five-membered ring.

Elimination: The final step involves the elimination of a leaving group to afford the aromatic 1,2,4-thiadiazole ring.

In the context of this compound, the starting materials would likely be a bromoacetyl-containing thioamide or a related precursor. The chloro-substituent at the 5-position could be introduced either from the starting materials or through a chlorinating agent during the cyclization process.

Kinetics and Thermodynamics of Functionalization Reactions

Thermodynamic parameters such as the Gibbs free energy of sublimation (ΔG°sub), enthalpy of sublimation (ΔH°sub), and entropy of sublimation (ΔS°sub) have been determined for a series of 1,2,4-thiadiazole derivatives. These parameters are crucial for understanding the stability of the crystal lattice and the energy required to transfer the molecule into the gas phase. nih.govnih.gov

The solubility of 1,2,4-thiadiazole derivatives in various solvents is another important thermodynamic aspect that has been investigated. The Gibbs free energy of solvation (ΔG°solv), enthalpy of solvation (ΔH°solv), and entropy of solvation (ΔS°solv) provide information about the interactions between the solute and the solvent molecules. For instance, studies on the solubility of 1,2,4-thiadiazole derivatives in n-hexane and 1-octanol (B28484) have shown that the introduction of substituents can significantly affect the solubility profile. nih.gov

The following table presents thermodynamic data for the sublimation of some representative 1,2,4-thiadiazole derivatives, which can serve as a reference for estimating the thermodynamic properties of this compound.

| Compound | ΔH°sub (kJ·mol⁻¹) | ΔG°sub (298.15 K) (kJ·mol⁻¹) |

|---|---|---|

| 1-(5-((4-methoxyphenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-ol | 146.5 | 85.7 |

| 1-(5-((3-chloro-4-methylphenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-ol | 145.2 | 86.1 |

| 1-(5-((4-chlorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-ol | 140.7 | 83.2 |

Role of Catalysis in Regio- and Chemoselectivity

Catalysis plays a pivotal role in directing the regioselectivity and chemoselectivity of reactions involving the formation and functionalization of heterocyclic compounds, including 1,2,4-thiadiazoles. While specific catalytic systems for the synthesis of this compound are not explicitly detailed in the literature, general principles of catalysis in heterocyclic synthesis can be applied.

For instance, acid and base catalysis are commonly employed in the cyclization reactions to form thiadiazole rings. An acid catalyst can protonate a carbonyl or thiocarbonyl group, increasing its electrophilicity and facilitating nucleophilic attack. Conversely, a base can deprotonate a nucleophile, enhancing its reactivity.

Transition metal catalysis, particularly with palladium, has been utilized for the regioselective functionalization of thiazole (B1198619) derivatives, which are structurally related to thiadiazoles. nih.gov Similar catalytic approaches could potentially be adapted for the selective introduction of substituents onto the this compound scaffold. For example, palladium-catalyzed cross-coupling reactions could be used to introduce various groups at specific positions of the thiadiazole ring, provided a suitable leaving group is present.

Furthermore, enzymatic catalysis offers a green and highly selective alternative for the synthesis of heterocyclic compounds. Vanadium-dependent haloperoxidases have been shown to catalyze the intermolecular oxidative dimerization of thioamides to form 1,2,4-thiadiazoles with excellent chemoselectivity. acs.org Such biocatalytic methods could potentially be developed for the synthesis of this compound.

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms, predicting reaction outcomes, and designing new catalysts. Density Functional Theory (DFT) calculations are frequently used to investigate the potential energy surfaces of reactions, identify transition states, and calculate activation energies.

In the context of 1,2,4-thiadiazole chemistry, computational studies have been employed to investigate the mechanism of covalent inhibition of enzymes by 2,3,5-substituted nih.govnih.govacs.org-thiadiazoles. These studies have revealed a ring-opening metathesis reaction mechanism. nih.gov

For the formation of this compound, computational methods could be used to:

Model the various possible reaction pathways for the cyclization reaction.

Calculate the energies of intermediates and transition states to determine the most favorable reaction mechanism.

Investigate the effect of different substituents and catalysts on the reaction kinetics and regioselectivity.

Predict the spectroscopic properties of the final product and intermediates to aid in their characterization.

Such computational investigations would provide a deeper understanding of the reaction landscape and guide the experimental efforts towards the development of more efficient and selective synthetic routes to this compound.

Advanced Spectroscopic and Structural Characterization of Thiadiazole Derivatives

X-ray Crystallographic Analysis for Conclusive Structural Determination

A diligent search of chemical literature and crystallographic databases yielded no published single-crystal X-ray diffraction data for 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole. This analytical technique is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. The absence of such data means that the definitive solid-state conformation, crystal packing, and specific bond metrics of this compound have not been experimentally verified and reported.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Similarly, a thorough review of scientific databases and journals did not uncover any published experimental high-resolution ¹H NMR or ¹³C NMR spectra for this compound. NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.

For a definitive structural assignment, the following spectral data would be anticipated:

¹H NMR: A singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group would be expected. The chemical shift of this peak would be influenced by the electronegativity of the adjacent bromine atom and the electronic nature of the thiadiazole ring.

¹³C NMR: Three distinct carbon signals would be predicted: one for the bromomethyl carbon, and two for the carbons of the thiadiazole ring. The chemical shifts of the ring carbons would provide insight into the electronic distribution within the heterocyclic system.

Without experimental spectra, a conclusive assignment of proton and carbon chemical shifts remains speculative.

Mass Spectrometry and Elemental Analysis in Compound Identification

While no detailed experimental mass spectra or elemental analysis reports from peer-reviewed journals could be located, public chemical databases provide predicted mass spectrometry data. For instance, the monoisotopic mass of this compound is calculated to be 211.88106 Da. uni.lu

Table 1: Predicted Mass Spectrometry Data for C₃H₂BrClN₂S

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 212.88834 |

| [M+Na]⁺ | 234.87028 |

| [M-H]⁻ | 210.87378 |

| [M+NH₄]⁺ | 229.91488 |

| [M+K]⁺ | 250.84422 |

Data sourced from computational predictions. uni.lu

This predicted data serves as a theoretical guide for identification. However, experimental mass spectrometry is crucial for confirming the molecular weight and providing information about the fragmentation patterns, which can further corroborate the proposed structure. Elemental analysis would provide the empirical percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should align with the calculated values for the molecular formula C₃H₂BrClN₂S.

Theoretical Frameworks and Computational Studies in the Chemistry of 3 Bromomethyl 5 Chloro 1,2,4 Thiadiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of thiadiazole derivatives. nih.gov These methods allow for the calculation of various molecular properties that are key to understanding the reactivity of 3-(bromomethyl)-5-chloro-1,2,4-thiadiazole.

Detailed research findings from computational studies on related heterocyclic compounds reveal significant insights. For instance, the analysis of Frontier Molecular Orbitals (FMO) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) — is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net In many heterocyclic compounds, a smaller HOMO-LUMO gap is associated with higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. researchgate.net For a molecule like this compound, NBO analysis can quantify the polarization of bonds, such as the C-Br and C-Cl bonds, and identify hyperconjugative interactions that contribute to the molecule's stability. The calculated atomic charges can predict the most likely sites for nucleophilic or electrophilic attack. The carbon atom of the bromomethyl group, being attached to an electronegative bromine atom and the electron-withdrawing thiadiazole ring, is expected to have a significant positive charge, making it a prime target for nucleophiles.

The following table illustrates typical data obtained from quantum chemical calculations for a generic substituted thiadiazole, providing a framework for what would be expected for this compound.

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability researchgate.net |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule |

| NBO Charge on C (CH2Br) | +0.15 e | Predicts susceptibility to nucleophilic attack |

| NBO Charge on Cl | -0.20 e | Indicates the negative charge accumulation on the chlorine atom |

This table is illustrative and based on general values for similar heterocyclic compounds. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis

The presence of the bromomethyl group introduces conformational flexibility to the this compound molecule. The rotation around the single bond connecting the methylene (B1212753) group to the thiadiazole ring can be explored using Molecular Dynamics (MD) simulations. nih.gov MD simulations model the atomic motions of a system over time, providing a dynamic picture of the molecule's behavior. researchgate.net

These simulations can identify the most stable conformations (conformers) and the energy barriers between them. cwu.educwu.edu The relative populations of different conformers at a given temperature can be estimated from their free energies. This information is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional structure. mdpi.com For instance, the accessibility of the reactive bromomethyl group to an incoming reagent can be influenced by its orientation relative to the thiadiazole ring.

MD simulations are also employed to study the behavior of the molecule in different solvent environments, which can significantly impact its conformational preferences and reactivity. mdpi.com The stability of complexes formed between the thiadiazole derivative and other molecules, such as proteins or other reagents, can also be assessed through MD simulations, which is a common practice in drug design and materials science. researchgate.net

| Parameter | Description | Insights Gained |

| Dihedral Angle (Ring-C-Br-H) | The angle defining the rotation of the bromomethyl group. | Identification of low-energy (stable) and high-energy (transient) conformations. |

| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Determination of the global minimum energy structure and rotational energy barriers. cwu.edu |

| Radial Distribution Function | Describes how the density of surrounding atoms or solvent molecules varies as a function of distance from a central atom. | Understanding of solvation effects and intermolecular interactions. |

This table outlines the typical parameters and insights from a conformational analysis using molecular dynamics.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry provides a powerful framework for investigating the mechanisms and energetics of chemical reactions involving this compound. A key reaction for this compound is nucleophilic substitution at the bromomethyl group, where the bromide ion acts as a leaving group.

Theoretical calculations can map out the entire potential energy surface for a reaction, identifying the reactants, products, any intermediates, and the transition states that connect them. mdpi.com The transition state is the highest energy point along the reaction coordinate and is of central importance in chemical kinetics. youtube.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. youtube.com

For the nucleophilic substitution on this compound, computational models can distinguish between different possible mechanisms, such as the concerted SN2 pathway or a stepwise SN1 pathway. By calculating the energies of the transition states for both pathways, it is possible to predict which mechanism is more favorable under specific conditions. researchgate.net Computational studies on similar reactions involving heterocyclic compounds have shown that the nature of the heterocycle can significantly influence the reaction rates and mechanisms. nih.gov

Furthermore, computational methods like promotion energy analysis can offer predictive insights into the most likely reaction modes for a given set of reactants. nih.govresearchgate.net This approach examines the energy required to distort the reactants into the geometries they will adopt in the transition state, providing a conceptual tool for understanding and predicting reactivity.

An illustrative example of reaction energetics for a hypothetical SN2 reaction with a nucleophile (Nu-) is provided in the table below.

| Reaction Species | Relative Energy (kcal/mol) | Description |

| Reactants (Thiadiazole-CH2Br + Nu-) | 0 | The starting point of the reaction. |

| Transition State ([Nu---CH2---Br]-Thiadiazole)- | +20 | The energy barrier that must be overcome for the reaction to proceed. mdpi.com |

| Products (Thiadiazole-CH2Nu + Br-) | -15 | The final, more stable state of the system. |

This table provides illustrative energy values for a hypothetical SN2 reaction. The actual values depend on the specific nucleophile and reaction conditions.

Emerging Research Avenues and Mechanistic Explorations of 1,2,4 Thiadiazole Derivatives

Utility as a Versatile Synthetic Intermediate for the Construction of Complex Organic Molecules

The chemical compound 3-(bromomethyl)-5-chloro-1,2,4-thiadiazole is recognized as a halogenated heterocycle. chemshuttle.com Its structure, featuring a reactive bromomethyl group and a chloro substituent on the 1,2,4-thiadiazole (B1232254) core, suggests its potential as a building block in the synthesis of more complex molecules. However, a comprehensive review of available scientific literature and patent databases reveals a significant lack of specific examples or detailed studies demonstrating its use as a versatile synthetic intermediate. While the broader class of 1,2,4-thiadiazoles has been explored for various applications, capes.gov.brnih.gov research detailing the synthetic utility of this specific compound is not publicly available.

Investigation of Molecular Interactions and Biochemical Pathway Modulation in Agrochemical Research

Despite the known application of some 1,2,4-thiadiazole derivatives in the agrochemical field, google.com there is no specific research available in the public domain regarding the investigation of molecular interactions and biochemical pathway modulation of this compound in an agrochemical context.

Elucidation of Inhibitory Mechanisms against Plant-Specific Targets

Concurrent with the lack of general research in the agrochemical field, there are no published studies elucidating the inhibitory mechanisms of this compound against any plant-specific targets.

Exploration of Molecular Interactions in Medicinal Chemistry Research

While the 1,2,4-thiadiazole scaffold is a subject of interest in medicinal chemistry, nih.govnih.gov there is a notable absence of published research specifically investigating the molecular interactions of this compound within a medicinal chemistry framework.

Mechanistic Studies on Apoptosis Induction and Cell Proliferation Inhibition in Cellular Systems

A review of the scientific literature indicates that no mechanistic studies have been published concerning the ability of this compound to induce apoptosis or inhibit cell proliferation in cellular systems. Research on the anticancer properties of other thiadiazole derivatives has been reported, but these findings are not directly applicable to the specific compound . nih.govnih.govmdpi.com

Synthetic Strategies for Thiadiazole-Based Architectures in Material Science Research

The potential application of thiadiazole derivatives in material science has been acknowledged. chemshuttle.com However, there are no specific synthetic strategies reported in the literature that utilize this compound for the development of novel material science architectures.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis often involves bromination of precursor thiadiazoles. For example, bromine in acetic acid with sodium acetate can introduce the bromomethyl group, as seen in analogous thiadiazole systems . Reaction conditions such as solvent choice (e.g., DMF vs. DMSO) and temperature significantly impact regioselectivity. Microwave-assisted synthesis under controlled power settings (e.g., 300 W, 100°C) can enhance reaction efficiency and purity compared to classical reflux methods .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substitution patterns, with characteristic shifts for the bromomethyl group (e.g., δ ~4.5 ppm for CH₂Br) . X-ray crystallography via SHELX software resolves molecular geometry, with bond lengths and angles validating the thiadiazole core (e.g., S–N bond distances ~1.60–1.65 Å) . Mass spectrometry (HRMS) confirms molecular weight (C₃H₂BrClN₂S; 213.48 g/mol) .

Q. What are the stability and storage considerations under laboratory conditions?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage in amber glass vials under inert gas (argon) at –20°C prevents decomposition. Avoid contact with strong oxidizers or bases, as bromomethyl groups are prone to nucleophilic substitution .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl moiety acts as a leaving group, enabling cross-coupling or alkylation reactions. For instance, reactions with NaN₃ yield azide derivatives, while KNCO in polar aprotic solvents (e.g., DMSO) may lead to unexpected products via CO elimination, as observed in analogous thiadiazolium systems . Kinetic studies using DFT calculations can model transition states to predict substitution pathways .

Q. What contradictions exist in the literature regarding the compound’s reactivity or synthetic pathways?

- Methodological Answer : Discrepancies arise in regioselectivity during functionalization. For example, reactions with arylthiols may yield mixed S-alkylated products due to competing attack at the bromomethyl vs. thiadiazole sulfur. Conflicting reports on catalytic efficiency (e.g., Pd vs. Cu catalysts) require systematic screening of ligands and solvents to resolve .

Q. What strategies optimize regioselectivity in heterocyclic ring formation involving this compound?

- Methodological Answer : Regioselective cyclization can be achieved using directing groups (e.g., chloro substituents) to orient nucleophilic attack. For triazolo-thiadiazole hybrids, microwave irradiation (150°C, 20 min) with catalytic piperidine enhances ring closure efficiency by 30% compared to thermal methods .

Q. How is computational modeling used to predict reactivity or interactions?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like enzymes. For example, the thiadiazole core shows π-π stacking with aromatic residues in active sites, while the bromomethyl group contributes to hydrophobic interactions . MD simulations assess stability in solvent environments, guiding solvent selection for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.